c-MYC G-Quadruplex Selectivity: Difluoroquinoxaline vs. Non-Fluorinated Quinoxaline Analogs
In a study of quinoxaline analogs targeting c-MYC promoter G-quadruplex (G4), the difluoro-substituted derivative QN-1 (6,7-difluoro-2,3-bis(4-(4-methylpiperazin-1-yl)phenyl)quinoxaline) demonstrated high selectivity for c-MYC G4 over other G4 structures, distinguishing it from non-fluorinated analogs [1]. Intracellular studies showed QN-1 induced cell cycle arrest and apoptosis in TNBC cells via G4-dependent c-MYC downregulation, with cancer cells overexpressing c-MYC exhibiting greater sensitivity relative to normal cells . In a TNBC mouse model, QN-1 effectively suppressed tumor growth at doses of 2.5, 5, and 10 mg/kg .
| Evidence Dimension | Target selectivity (c-MYC G4 vs. other G4 structures) |
|---|---|
| Target Compound Data | QN-1 (difluoroquinoxaline derivative): high selectivity to c-MYC G4; SPR Kd not explicitly quantified in abstract |
| Comparator Or Baseline | Non-fluorinated quinoxaline analogs (e.g., QN-2): no reported c-MYC G4 selectivity |
| Quantified Difference | Difluoro substitution confers G4-stabilizing ligand activity with selectivity to c-MYC G4; non-fluorinated analogs lack this selectivity profile |
| Conditions | c-MYC G4 binding assays (UV-vis, CD, SPR, NMR); TNBC cell lines; 4T1 mouse xenograft model |
Why This Matters
The difluoro substitution pattern enables selective c-MYC G4 targeting that non-fluorinated quinoxaline analogs cannot achieve, creating differentiated therapeutic potential for TNBC applications.
- [1] Hu, M. H. et al. (2019). New substituted quinoxalines inhibit triple-negative breast cancer by specifically downregulating the c-MYC transcription. Nucleic Acids Research, 47(20), 10529-10542. DOI: 10.1093/nar/gkz835. PMC6846596. View Source
